molecular formula C11H12N2O B2756840 1-(phenethyloxy)-1H-imidazole CAS No. 131468-91-2

1-(phenethyloxy)-1H-imidazole

Cat. No.: B2756840
CAS No.: 131468-91-2
M. Wt: 188.23
InChI Key: YOXKWAWZKIDXSP-UHFFFAOYSA-N
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Description

1-(Phenethyloxy)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenethyloxy)-1H-imidazole can be synthesized through several synthetic routes. One common method involves the reaction of imidazole with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Imidazole+Phenethyl BromideThis compound\text{Imidazole} + \text{Phenethyl Bromide} \rightarrow \text{this compound} Imidazole+Phenethyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenethyloxy)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms.

    Substitution: The phenethyloxy group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

1-(Phenethyloxy)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(phenethyloxy)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The phenethyloxy group can enhance the compound’s binding affinity and selectivity for these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenethyloxy)-2H-imidazole: Similar structure with a different position of the phenethyloxy group.

    1-(Phenethyloxy)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

    1-(Phenethyloxy)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

1-(Phenethyloxy)-1H-imidazole is unique due to the specific positioning of the phenethyloxy group on the imidazole ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties. The combination of the phenethyloxy group and the imidazole ring provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-(2-phenylethoxy)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)6-9-14-13-8-7-12-10-13/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXKWAWZKIDXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Chloromethyl benzyl ether (32.3 g, 0.2 mol) was added dropwise to a stirred, boiling solution of imidazole (13.6 g, 0.2 ml) and ethanolic sodium ethoxide (prepared from sodium (4.6 g, 0.2 mol) in dry ethanol (150 ml)). Following the addition, the reaction mixture was stirred and heated under reflux for 8 h.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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